

N-Benzylpyridin-4-amine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **N-benzylpyridin-4-amine**

Cat. No.: **B083149**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpyridin-4-amine is a key heterocyclic building block in organic synthesis, valued for its unique structural features that allow for diverse chemical transformations. The presence of a nucleophilic secondary amine, a reactive pyridine ring, and the benzylic protons provides multiple sites for functionalization. This versatility makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly those with potential biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-benzylpyridin-4-amine**, complete with detailed experimental protocols and characterization data to support its use in research and development.

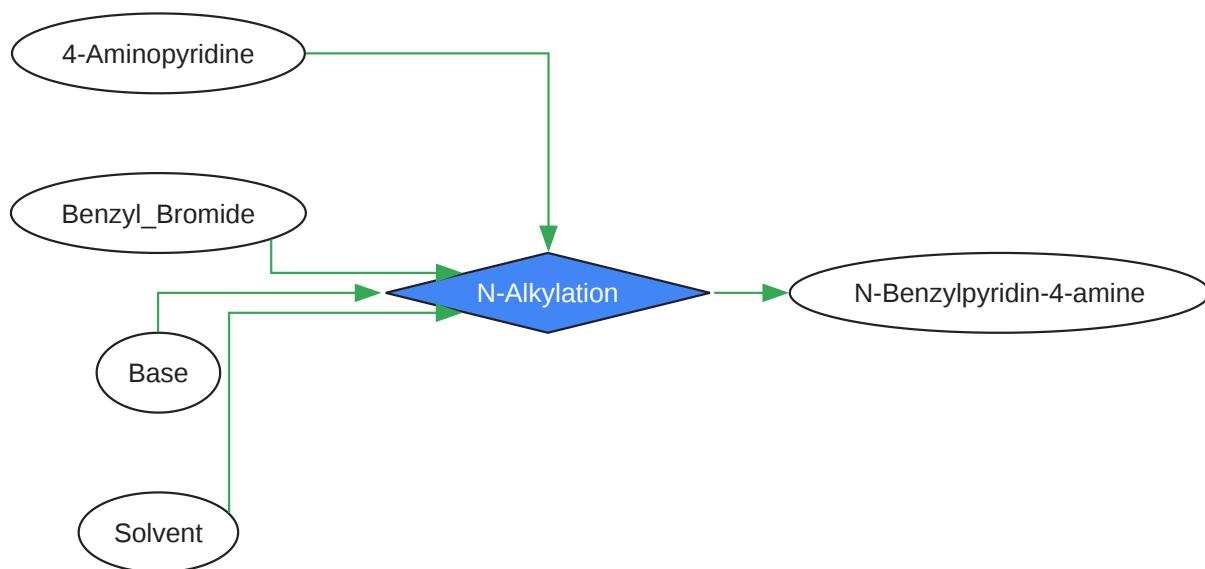
Physicochemical Properties

N-benzylpyridin-4-amine is a solid at room temperature with the following properties:

Property	Value
CAS Number	13556-71-3 [1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ [1]
Molecular Weight	184.24 g/mol [1]
Boiling Point	330.8 °C at 760 mmHg [1]
Appearance	Powder

Synthesis of N-Benzylpyridin-4-amine

The most common method for the synthesis of **N-benzylpyridin-4-amine** is the direct N-alkylation of 4-aminopyridine with a benzyl halide, such as benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.



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Caption: General workflow for the synthesis of **N-benzylpyridin-4-amine**.

Experimental Protocol: N-Benzylation of 4-Aminopyridine

Materials:

- 4-Aminopyridine
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to dissolve the reactants (concentration typically 0.2-0.5 M).
- To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
- Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure **N-benzylpyridin-4-amine**.

Reagent	Molar Ratio	Purpose
4-Aminopyridine	1.0	Starting material
Benzyl bromide	1.1	Benzylating agent
K ₂ CO ₃	2.0	Base to neutralize HBr byproduct
DMF	-	Solvent

Spectroscopic Characterization

While a complete set of experimentally obtained spectra for **N-benzylpyridin-4-amine** is not readily available in the public domain, the expected spectral data can be predicted based on its structure and data from similar compounds like 4-benzylpyridine.[\[2\]](#) Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[\[1\]](#)

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	d	2H	Pyridine H-2, H-6
~7.4-7.2	m	5H	Phenyl protons
~6.5	d	2H	Pyridine H-3, H-5
~5.0	br s	1H	NH
~4.4	s	2H	CH ₂

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)	Assignment
~155	Pyridine C-4
~150	Pyridine C-2, C-6
~138	Phenyl C-1 (quaternary)
~129	Phenyl C-3, C-5
~128	Phenyl C-2, C-6
~127	Phenyl C-4
~107	Pyridine C-3, C-5
~48	CH ₂

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350-3310	Medium, sharp	N-H stretch (secondary amine) [3]
~3030	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~1600, 1500	Strong	C=C and C=N stretching (pyridine ring)
~1335-1250	Strong	Aromatic C-N stretch[3]
~910-665	Strong, broad	N-H wag[3]

Mass Spectrometry

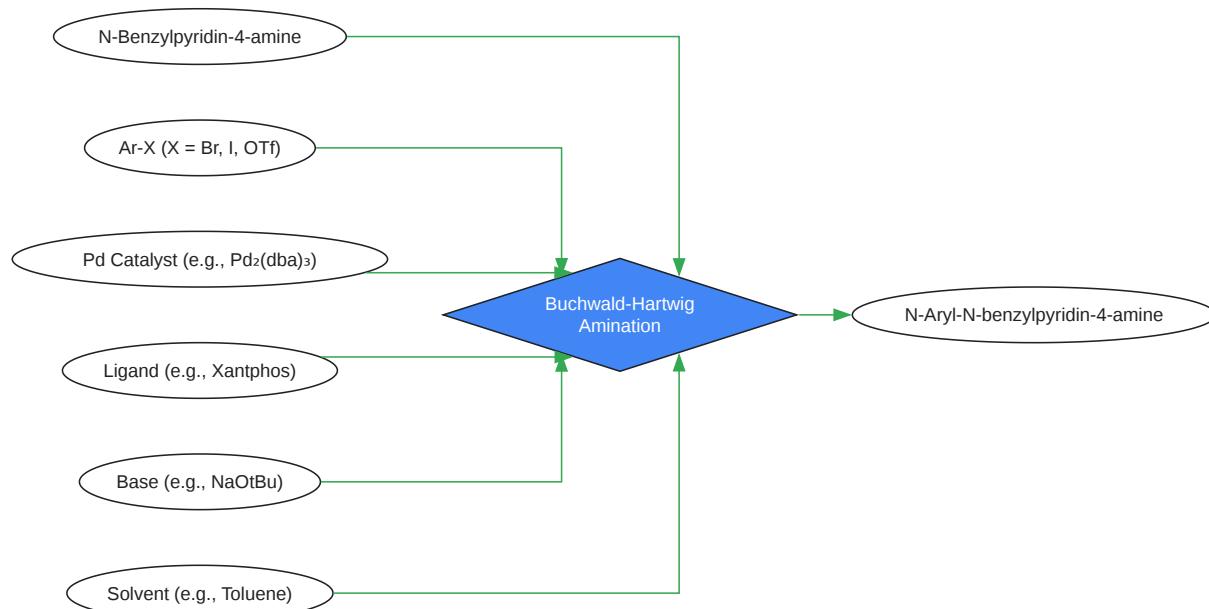
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184. A prominent fragment would be the tropylidium ion at m/z = 91, resulting from the cleavage of the benzylic C-N bond.

N-Benzylpyridin-4-amine as a Building Block in Organic Synthesis

N-benzylpyridin-4-amine is a versatile precursor for the synthesis of more complex molecules, particularly substituted pyridines and pyrimidines.

Buchwald-Hartwig Amination

The secondary amine of **N-benzylpyridin-4-amine** can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form **N-aryl-N-benzylpyridin-4-amines**.^{[4][5][6]} These products are valuable scaffolds in medicinal chemistry.



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Caption: Buchwald-Hartwig amination using **N-benzylpyridin-4-amine**.

Materials:

- **N-Benzylpyridin-4-amine**
- Aryl bromide
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Xantphos
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous

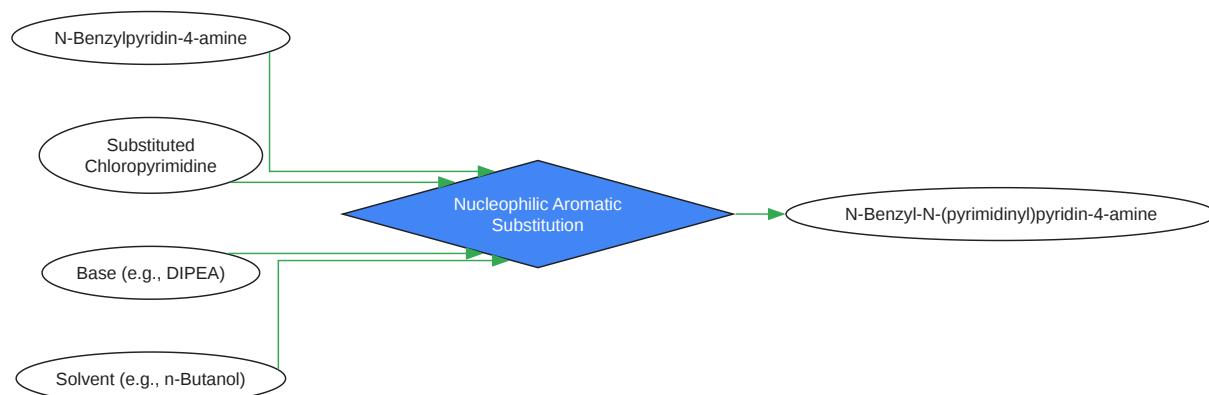
Procedure:

- To an oven-dried Schlenk tube, add $Pd_2(dba)_3$ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add **N-benzylpyridin-4-amine** (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene.
- Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Component	Role	Typical Loading
Pd ₂ (dba) ₃	Palladium source (catalyst precursor)	1-2 mol%
Xantphos	Ligand	2-4 mol%
NaOtBu	Base	1.4 equivalents
Toluene	Solvent	-

Synthesis of Pyrimidine Derivatives

N-benzylpyridin-4-amine can be used in the construction of pyrimidine-based compounds, which are prevalent in many biologically active molecules, including kinase inhibitors.^[7] For instance, it can be reacted with a substituted pyrimidine, often through nucleophilic aromatic substitution of a leaving group on the pyrimidine ring.



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Caption: Synthesis of pyrimidine derivatives from **N-benzylpyridin-4-amine**.

Materials:

- **N-Benzylpyridin-4-amine**
- 2,4-Dichloro-5-methylpyrimidine
- N,N-Diisopropylethylamine (DIPEA)
- n-Butanol

Procedure:

- In a sealed reaction vessel, combine **N-benzylpyridin-4-amine** (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), and DIPEA (2.0 eq) in n-butanol.
- Heat the mixture to 120-140 °C for 12-24 hours.
- Monitor the reaction by LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable solvent like dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography to yield the desired N-benzyl-N-(2-chloro-5-methylpyrimidin-4-yl)pyridin-4-amine.

Applications in Medicinal Chemistry

The **N-benzylpyridin-4-amine** scaffold is a valuable pharmacophore in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π -stacking interactions within protein binding sites. Derivatives of N-benzyl-substituted aminopyrimidines have been investigated as potent inhibitors of various enzymes,

including histone deacetylases (HDACs) and protein kinases, which are important targets in cancer therapy.^[8]

Conclusion

N-benzylpyridin-4-amine is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of complex nitrogen-containing heterocyclic compounds. The detailed protocols and characterization data provided in this guide are intended to facilitate its use in the synthesis of novel molecules for applications in medicinal chemistry and materials science.

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